The 7-Methyl-1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The 7-Methyl-1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to (7-Methyl-1H-indazol-5-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[1][2] This guide focuses on a key derivative, (7-Methyl-1H-indazol-5-YL)methanol, a critical building block for developing novel therapeutics. We provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.
The indazole ring system, a fusion of benzene and pyrazole, is a prominent heterocycle in numerous pharmacologically active compounds.[2][3] Its rigid structure and capacity for critical hydrogen bonding interactions have established it as a highly valued scaffold in drug design.[1] Among its derivatives, the 7-methyl-1H-indazole moiety has gained significant traction. The methyl group at the 7-position can enhance metabolic stability, modulate solubility, and provide a vector for further structural modification, thereby refining the pharmacological profile of drug candidates.[1] (7-Methyl-1H-indazol-5-YL)methanol, in particular, serves as a versatile synthon, incorporating a reactive hydroxymethyl group that allows for straightforward elaboration into more complex target molecules.
Physicochemical Properties and Characterization
A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. (7-Methyl-1H-indazol-5-YL)methanol is characterized by the data summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [5] |
| CAS Number | 1220040-12-9 | [6][7][8] |
| InChI Key | ASOJENREUJHTMD-UHFFFAOYSA-N | [5] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in various organic solvents | [9] |
Analytical Characterization
Structural confirmation is typically achieved through standard analytical techniques. While specific spectra for this exact compound are not publicly available, related indazole structures are well-characterized.[10][11][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the methyl group singlet, the methylene protons of the methanol group, and the exchangeable N-H and O-H protons. ¹³C NMR would similarly provide a unique fingerprint of the carbon skeleton.[10][13]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₉H₁₀N₂O.
Synthesis and Mechanistic Rationale
The synthesis of (7-Methyl-1H-indazol-5-YL)methanol can be approached from commercially available precursors. A common and efficient strategy involves the functionalization of a pre-existing 7-methyl-1H-indazole core, such as 5-bromo-7-methyl-1H-indazole.[14] The following protocol outlines a plausible and robust synthetic route.
Experimental Protocol: Synthesis via Formylation and Reduction
This two-step process provides a reliable method for introducing the hydroxymethyl group at the 5-position.
Step 1: Vilsmeier-Haack Formylation of 7-Methyl-1H-Indazole
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System Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.
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Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. This exothermic reaction forms the Vilsmeier reagent in situ.
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Causality: The Vilsmeier reagent is a potent electrophile required for the formylation of the electron-rich indazole ring system. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.
-
-
Substrate Addition: Add 7-Methyl-1H-indazole to the flask and allow the mixture to warm to room temperature, then heat to 60-70°C for several hours until TLC analysis indicates consumption of the starting material.
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate the aldehyde product.
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Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 7-methyl-1H-indazole-5-carbaldehyde.
Step 2: Reduction of the Aldehyde to the Alcohol
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System Setup: Suspend the 7-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask at 0°C.
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Reducing Agent Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
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Causality: Sodium borohydride is a selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic indazole core. Its mild nature and ease of handling make it ideal for this transformation.
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Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC.
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Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.
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Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford (7-Methyl-1H-indazol-5-YL)methanol. Further purification can be achieved via column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Synthetic route to (7-Methyl-1H-indazol-5-YL)methanol.
Applications in Drug Discovery
(7-Methyl-1H-indazol-5-YL)methanol is not typically a final drug product but rather a crucial intermediate. The hydroxymethyl group serves as a chemical handle for constructing more complex molecules, making it invaluable in lead optimization campaigns.
Role as a Key Building Block
The 7-methyl-indazole scaffold is a key component in numerous potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] For instance, derivatives of 7-methyl-indazole have been investigated as CGRP receptor antagonists for the treatment of migraines.[9] In this context, the methanol derivative allows for ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further derivatization to explore the structure-activity relationship (SAR).
Target Pathway: Kinase Inhibition
Many indazole-based drugs function as ATP-competitive kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Indazole derivatives can mimic the purine core of ATP, binding to the kinase active site and blocking downstream signaling.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Safety, Handling, and Storage
As with all laboratory chemicals, (7-Methyl-1H-indazol-5-YL)methanol should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for heterocyclic aromatic compounds and alcohols should be followed.
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Handling: Use in a well-ventilated area or a chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust or contact with skin and eyes.[16]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
(7-Methyl-1H-indazol-5-YL)methanol is a synthetically valuable building block that provides access to a wide range of complex molecules. Its importance is underscored by the continued success of the 7-methyl-indazole scaffold in yielding potent and selective drug candidates.[1] Future research will likely focus on developing more efficient and greener synthetic routes to this intermediate and expanding its application to novel biological targets.[1] The synthetic tractability and favorable properties of this scaffold ensure its continued prominence in future drug discovery campaigns.
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